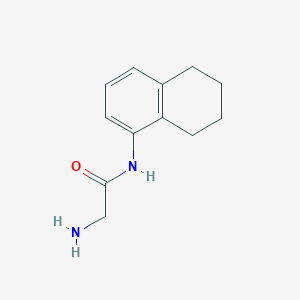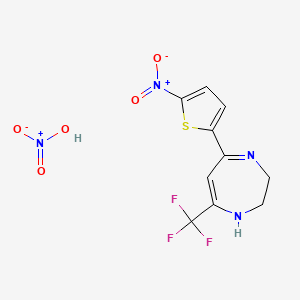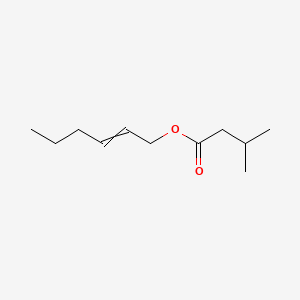
2-Fluoro-3-iodopyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-iodopyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3FINO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodopyridin-4-ol typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the selective fluorination of pyridine derivatives followed by iodination. The reaction conditions often involve the use of fluorinating agents such as Selectfluor® and iodinating agents like iodine or N-iodosuccinimide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-iodopyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can convert it to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Fluoro-3-azidopyridin-4-ol, while oxidation with potassium permanganate would produce 2-Fluoro-3-iodopyridin-4-one .
Applications De Recherche Scientifique
2-Fluoro-3-iodopyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-iodopyridin-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-iodopyridin-3-ol
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-Fluoro-3-iodopyridin-4-ol is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-fluoro-3-iodo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYOZKXQMXPDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)


![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)


![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)

![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)


![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)
